4-hydroxy-6-methyl-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
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Overview
Description
4-hydroxy-6-methyl-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a complex organic compound that belongs to the class of pyranoquinolones. These compounds are known for their diverse biological activities and are often found in natural products with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methyl-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves acid-catalyzed tandem reactions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. Depending on the specific propargylic alcohol used, the reaction can proceed via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinolone structure .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
4-hydroxy-6-methyl-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. It may also interfere with bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar core structure and exhibit similar biological activities.
Furo[3,2-c]quinolones: These compounds have a furan ring instead of a pyran ring and exhibit similar biological activities.
Uniqueness
4-hydroxy-6-methyl-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyranoquinolones and furoquinolones .
Properties
Molecular Formula |
C19H13NO4 |
---|---|
Molecular Weight |
319.3g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-phenylpyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C19H13NO4/c1-20-13-10-6-5-9-12(13)17-15(18(20)22)16(21)14(19(23)24-17)11-7-3-2-4-8-11/h2-10,21H,1H3 |
InChI Key |
YJPAUNIGQCRWCM-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(=C(C(=O)O3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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